molecular formula C15H14N2O3 B14081146 4-(3,4-Dimethoxyphenyl)-2-hydroxy-6-methylpyridine-3-carbonitrile

4-(3,4-Dimethoxyphenyl)-2-hydroxy-6-methylpyridine-3-carbonitrile

Cat. No.: B14081146
M. Wt: 270.28 g/mol
InChI Key: MGVCGSWFYVHWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-2-hydroxy-6-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxy group, a methyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-hydroxy-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-2-hydroxy-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-2-hydroxy-6-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-hydroxy-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and carbonitrile groups play a crucial role in its binding affinity and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C15H14N2O3/c1-9-6-11(12(8-16)15(18)17-9)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3,(H,17,18)

InChI Key

MGVCGSWFYVHWQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.